![molecular formula C19H14N4O4 B2581128 4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid CAS No. 433966-58-6](/img/structure/B2581128.png)

4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

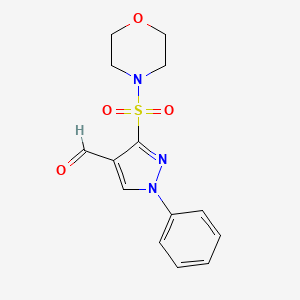

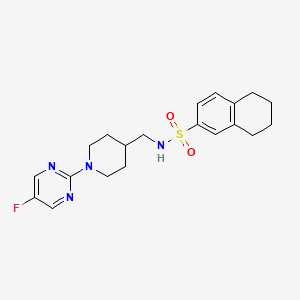

The compound “4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid” has a linear formula of C19H14N4O4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of this compound is defined by the formula C19H14N4O4 . The molecular weight is 362.348 . For a detailed structural analysis, it would be beneficial to refer to a certified analysis certificate or use structure search tools provided by chemical suppliers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not provided in the available sources . For detailed properties, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) or contact the supplier directly .Aplicaciones Científicas De Investigación

Synthesis of Substituted Pyrroloquinolines The compound is involved in the synthesis of substituted pyrroloquinolines. Yamashkin, Kucherenko, and Yurovskaya (1997) demonstrated the use of reactions between aminoindoles and dicarbonyl compounds, providing a convenient route for obtaining substituted pyrroloquinolines. This synthesis is significant for creating complex molecular structures in medicinal chemistry (Yamashkin, Kucherenko, & Yurovskaya, 1997).

Facile Synthesis of 3H-Pyrroloquinoline Derivatives Molina, Alajarín, and Sánchez-Andrada (1993) reported a direct method for preparing ethyl 3H-pyrroloquinoline-2-carboxylates from ethyl azidoacetate and 4-formylquinolines. This methodology is pivotal for synthesizing complex quinoline derivatives, useful in pharmaceutical research (Molina, Alajarín, & Sánchez-Andrada, 1993).

Development of Carbon-11 Labelled Radiotracers In the field of neuroimaging, Moran et al. (2012) explored the radiolabelling of quinolines for imaging GABA receptors using positron emission tomography (PET). This application is crucial for understanding brain function and disorders (Moran et al., 2012).

Physiologic Importance in Nutrition and Pharmacology Smidt, Steinberg, and Rucker (1991) studied the role of pyrroloquinoline quinone in nutrition and pharmacology, highlighting its importance as a cofactor in various biological processes and its potential impact on animal growth and connective tissue maturation (Smidt, Steinberg, & Rucker, 1991).

Biomimetic Hydrogen Source Chen, Chen, Guo, and Zhou (2014) synthesized 4,5-dihydropyrroloquinolines as biomimetic hydrogen sources, applied in asymmetric hydrogenation. This application is significant for developing environmentally friendly and efficient hydrogen sources in synthetic chemistry (Chen, Chen, Guo, & Zhou, 2014).

Safety and Hazards

Propiedades

IUPAC Name |

4-(2-amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O4/c1-27-19(26)14-15-17(22-13-5-3-2-4-12(13)21-15)23(16(14)20)11-8-6-10(7-9-11)18(24)25/h2-9H,20H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHXWRCUBRKXLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2581048.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B2581054.png)

![phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B2581057.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2581058.png)

![6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2581059.png)

![ethyl 2-(2H-chromene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2581063.png)

![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2581068.png)